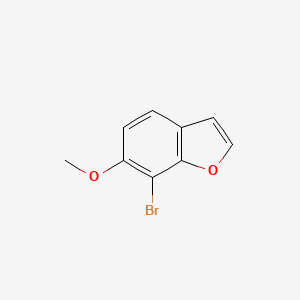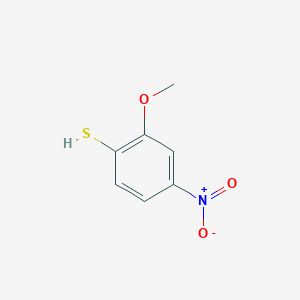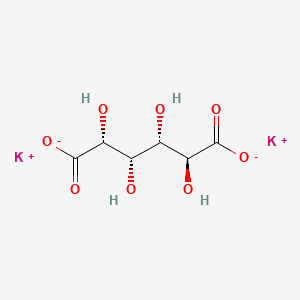
Dipotassium D-glucarate
説明
Dipotassium D-glucarate is a chemical compound with the molecular formula C6H8K2O8 . It is also known by other identifiers such as dipotassium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate .
Synthesis Analysis
D-Glucaric acid (GA) is a natural and non-toxic compound that can improve the metabolic cleansing process and aid biotransformation . A series of synthetic pathways for GA have been ported into Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris, respectively, and these engineered cells show the ability to synthesize GA de novo .Molecular Structure Analysis
The molecular structure of Dipotassium D-glucarate is represented by the formula C6H8K2O8 . The InChI representation of the molecule is InChI=1/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0…/s1 .Chemical Reactions Analysis
D-Glucaric acid (GA) is a by-product of the glucuronic acid metabolism pathway in animal and plant cells . This minor route of glucose metabolism catalyzes the conversion of glucose to glucuronic acid (GlcA), ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans .科学的研究の応用
Conformational Analysis and Crystal Structures
Dipotassium D-glucarate has been studied for its conformational properties and crystal structures. An exhaustive conformational analysis of d-glucaramide, a related compound, using the MM3(96) molecular mechanics software, provided insights into its structural behavior. The crystal structures of three acyclic d-glucaric acid derivatives, including dipotassium d-glucarate, were reported. These findings are significant for understanding the molecular properties of dipotassium D-glucarate and its derivatives, which have implications in synthetic chemistry and material science (Styron et al., 2002).
Production and Optimization in Bioprocessing
Research has explored the optimization of bioprocessing techniques involving dipotassium D-glucarate. For example, the study of a Bacillus siamensis strain for poly-γ-glutamic acid production identified dipotassium phosphate as a significant factor in the production process, showing the relevance of dipotassium salts in biotechnological applications (Wang et al., 2020). Similarly, research on Corynebacterium glutamicum for succinate production under oxygen-deprived conditions highlighted the importance of dipotassium phosphate in the optimization of medium components, suggesting its potential role in industrial bioprocessing (Jeon et al., 2013).
Therapeutic Applications and Molecular Imaging
Dipotassium D-glucarate derivatives have shown potential in therapeutic applications and molecular imaging. A study on D-glucaric acid, closely related to dipotassium D-glucarate, discussed its use in biopolymer production and cancer treatment. The research highlighted the importance of optimizing metabolic pathways for efficient production of D-glucaric acid, which could have significant implications for its application in medicine and biotechnology (Shiue & Prather, 2013). Additionally, glucarate-based molecular imaging probes, including those derived from D-glucaric acid, have been developed for applications in detecting myocardial infarction, evaluating tissue viability, and imaging certain tumors (Zhang et al., 2020).
Biocatalysis and Bioconversion
The role of dipotassium D-glucarate in biocatalysis and bioconversion processes has been researched extensively. A study focusing on the biosynthesis of D-glucaric acid from sucrose in Escherichia coli, mentioned the use of dipotassium phosphate and other components for efficient conversion, reflecting the compound's importance in biocatalytic processes (Qu et al., 2018). Another research discussed cell-based and cell-free biocatalysis for D-glucaric acid production, highlighting its potential as a versatile platform chemical with applications in various industries, including food and pharmaceuticals (Chen et al., 2020).
Safety And Hazards
Dipotassium D-glucarate is listed in the ECHA database . It is predicted to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use(s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .
将来の方向性
D-Glucaric acid (GA) is a value-added chemical produced from biomass, and has potential applications as a versatile platform chemical, food additive, metal sequestering agent, and therapeutic agent . The increasing demand is driving the search for eco-friendlier and more efficient production approaches . Future research may focus on optimizing the GA metabolic pathways in host cells and realizing efficient GA bioconversion through cell-free multi-enzyme catalysis .
特性
IUPAC Name |
dipotassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRSOMMTLXYCN-SDFKWCIISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233921 | |
| Record name | Dipotassium D-glucarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium D-glucarate | |
CAS RN |
84864-60-8 | |
| Record name | Dipotassium glucarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium D-glucarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium D-glucarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | U9GJZ222NU | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GJZ222NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



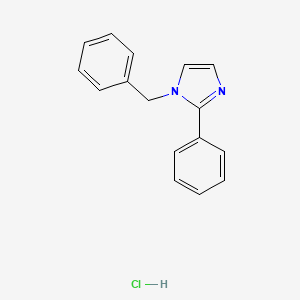

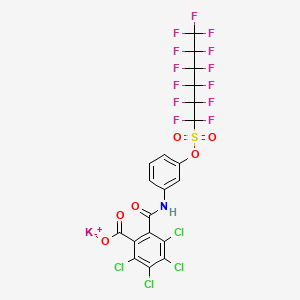
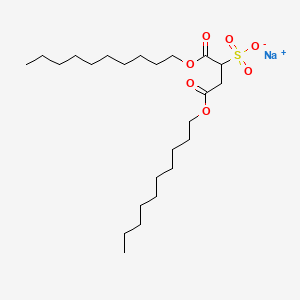
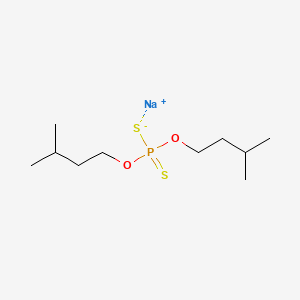
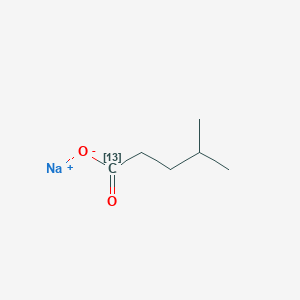
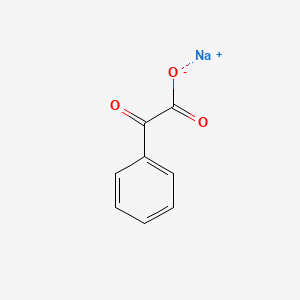
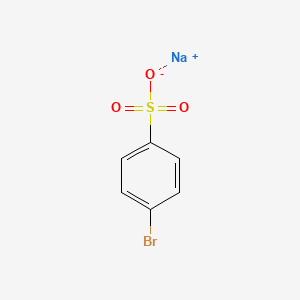
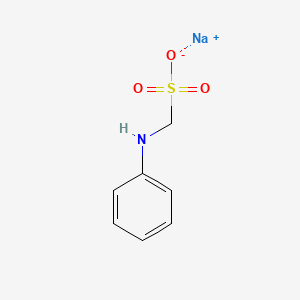
![Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate](/img/structure/B1630111.png)
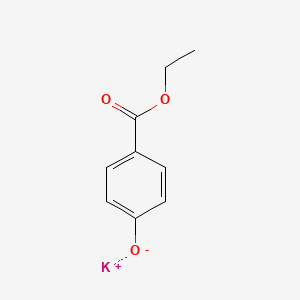
![4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1630115.png)
